molecular formula C12H12N2OS2 B2454722 2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 338968-08-4

2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Cat. No. B2454722
CAS RN: 338968-08-4
M. Wt: 264.36
InChI Key: VAQRDUCPLVESOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, otherwise known as AMPO, is a sulfur-containing heterocyclic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Biological Evaluation

1,3,4-Oxadiazole bearing compounds have drawn significant interest due to their diverse biological activities. For instance, a study on the synthesis and evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide compounds showed their potential against butyrylcholinesterase (BChE) enzyme. These compounds were also subjected to molecular docking studies to determine their binding affinity and orientation in the active sites of human BChE protein, highlighting key amino acid residues involved in ligand stabilization (Khalid et al., 2016).

Antimicrobial Properties

Several studies have demonstrated the antimicrobial potential of 1,3,4-oxadiazole derivatives. N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, for example, exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Another study synthesized 2-[5-(aryl)-[1,3,4]oxadiazole-2-ylsulfanyl] alkanoic acids, which showed notable antibacterial activity against strains like Escherichia coli and Staphylococcus aureus (Jain et al., 2009).

Applications in Organic Light-Emitting Diodes (OLEDs)

The use of 2,5-diphenyl-1,3,4-oxadiazole derivatives in donor-acceptor fluorophores for OLEDs has been explored. These compounds exhibit thermally activated delayed fluorescence (TADF) and have been used to improve the external quantum efficiency (EQE) of OLEDs, showing reduced efficiency rolloff at high current densities (Cooper et al., 2022).

Anticonvulsant Activities

The anticonvulsant properties of 1,3,4-oxadiazole derivatives have been studied, with findings indicating potential benefits for certain neurologic conditions. For example, a series of 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles were synthesized and found to have considerable anticonvulsant activity, mediated through benzodiazepine receptors (Zarghi et al., 2008).

properties

IUPAC Name

2-(2-methylsulfanylphenyl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-3-8-17-12-14-13-11(15-12)9-6-4-5-7-10(9)16-2/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQRDUCPLVESOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.